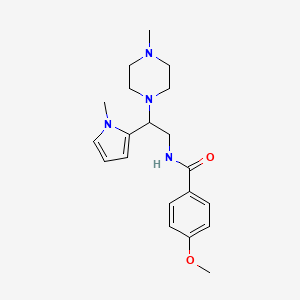

![molecular formula C16H25NO3 B2644091 tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate CAS No. 1353875-97-4](/img/structure/B2644091.png)

tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

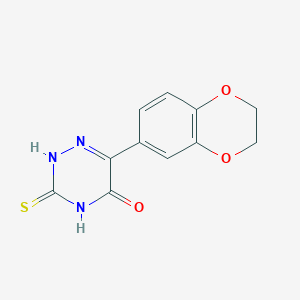

The compound “tert-butyl (1’R,2R,5’S)-6’,6’-dimethyl-4-oxospiro[azetidine-2,2’-bicyclo[3.1.1]heptane]-1-carboxylate” is a complex organic molecule. It contains a spiro[azetidine-2,2’-bicyclo[3.1.1]heptane] core, which is a bicyclic structure with a spiro junction at one of the carbons . The molecule also contains a tert-butyl ester group, which is a common protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a spiro[azetidine-2,2’-bicyclo[3.1.1]heptane] core and a tert-butyl ester group . The stereochemistry at the spiro junction and the other stereocenters in the molecule would be crucial for its properties and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar bicyclic structures have been involved in various types of reactions . For instance, cyclopropenes, which are part of the bicyclic core, can undergo various types of annulation reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Efficient Synthetic Routes

Researchers have developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its utility for further selective derivatization on the azetidine and cyclobutane rings. This compound provides a convenient entry point to novel compounds, offering access to chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Versatile Intermediates for Medicinal Chemistry

The synthesis of piperidine derivatives fused to a tetrahydrofuran ring demonstrates the compound's flexibility in generating structurally diverse intermediates, which can react with electrophiles in the presence of triethylamine to yield N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Crossed [2 + 2] Cycloaddition Reactions

Intermolecular cross-selective [2 + 2] photocycloaddition reactions of exocyclic arylidene oxetanes, azetidines, and cyclobutanes with simple electron-deficient alkenes, facilitated by blue light irradiation using a commercially available Ir(III) photosensitizer, have been reported. This transformation enables the synthesis of a range of polysubstituted 2-oxaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and spiro[3.3]heptane motifs, crucial in medicinal chemistry as gem-dimethyl and carbonyl bioisosteres (Murray et al., 2021).

Applications in Drug Discovery

Spirocyclic Oxindole Analogs

An efficient synthesis approach toward spirocyclic oxindole analogs, starting from commercially available chiral lactone, has been developed. These compounds are significant for their potential use in drug discovery, offering versatile synthetic routes for the creation of enantiomerically pure intermediates (Maton et al., 2010).

Conformationally Constrained Amino Acids

The synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, starting from L-serine, demonstrates the potential of these compounds in generating novel glutamic acid analogs. Such derivatives could serve as valuable tools in probing biological systems and designing peptidomimetics (Hart & Rapoport, 1999).

Zukünftige Richtungen

The study of complex bicyclic structures like this compound is an active area of research in organic chemistry . Future directions could include the development of more efficient synthetic routes, the study of its reactivity and properties, and potential applications in drug discovery or materials science.

Eigenschaften

IUPAC Name |

tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-14(2,3)20-13(19)17-12(18)9-16(17)7-6-10-8-11(16)15(10,4)5/h10-11H,6-9H2,1-5H3/t10-,11+,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKBVCDGQQIADJ-LYOVBCGYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C1C2)CC(=O)N3C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@]3([C@@H]1C2)CC(=O)N3C(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644010.png)

![N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2644011.png)

![4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2644014.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2644015.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2644017.png)

![tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2644027.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide](/img/structure/B2644028.png)

![Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2644031.png)